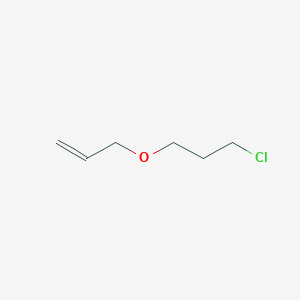

3-(3-Chloropropoxy)prop-1-ene

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

318958-15-5 |

|---|---|

分子式 |

C6H11ClO |

分子量 |

134.60 g/mol |

IUPAC名 |

1-chloro-3-prop-2-enoxypropane |

InChI |

InChI=1S/C6H11ClO/c1-2-5-8-6-3-4-7/h2H,1,3-6H2 |

InChIキー |

AWADEBMABXRMTM-UHFFFAOYSA-N |

正規SMILES |

C=CCOCCCCl |

製品の起源 |

United States |

Ii. Synthetic Methodologies for 3 3 Chloropropoxy Prop 1 Ene and Its Precursors/derivatives

Classical Etherification Protocols in the Synthesis of 3-(3-Chloropropoxy)prop-1-ene Analogs

Classical methods for forming ether bonds are widely used in both laboratory and industrial settings due to their reliability and versatility. wikipedia.org The Williamson ether synthesis, in particular, stands out as a fundamental and popular method for preparing a wide range of symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com

Alkylation Reactions in the Formation of the Propoxy Linkage

The formation of the propoxy linkage in this compound and its derivatives is typically accomplished via alkylation, a cornerstone of the Williamson ether synthesis. jk-sci.commasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide. masterorganicchemistry.comcollegedunia.com

In the context of synthesizing allylic ethers, an alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then reacts with an alkyl halide to form the ether. jk-sci.comias.ac.in For instance, the reaction of sodium ethoxide with chloroethane (B1197429) yields diethyl ether and sodium chloride. wikipedia.org The choice of base is crucial, with strong bases like sodium hydride (NaH), potassium hydride (KH), or various metal amides being effective for generating alkoxides from alcohols. jk-sci.com For aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used. jk-sci.com

The reaction conditions can be optimized for efficiency. For example, a solvent-free approach using solid potassium hydroxide pellets has been shown to be a convenient and efficient method for preparing allyl ethers from alcohols with allyl bromide. ias.ac.in

Strategies for Introducing the 3-Chloropropyl Moiety

The introduction of the 3-chloropropyl group is a critical step in the synthesis of the target compound and its derivatives. This can be achieved by reacting a suitable alcohol or phenol (B47542) with a reagent containing the 3-chloropropyl group, such as 1-bromo-3-chloropropane (B140262). jrespharm.com For example, 2'-methoxyflavonol can be reacted with 1-bromo-3-chloropropane in the presence of anhydrous potassium carbonate in acetonitrile (B52724) to yield 3-(3-chloropropoxy)-2-(2-methoxyphenyl)-4H-chromen-4-one. jrespharm.com

Another strategy involves the use of (3-chloropropyl)trimethoxysilane, which can be grafted onto surfaces like halloysite (B83129) nanotubes. mdpi.com This highlights the versatility of reagents containing the 3-chloropropyl moiety in various synthetic applications. The reaction of 3-chloropropyl phenyl ethers with lithium powder can also be used to generate organolithium reagents for further transformations. acs.org

Furthermore, compounds like N-Boc-3-chloropropylamine serve as important intermediates where the chlorine atom can be displaced by nucleophiles to introduce the 3-aminopropyl group, which can then be deprotected. Similarly, 2-(3-Chloropropyl)-1,3-dioxolane acts as a masked form of γ-chlorobutyraldehyde, allowing for the introduction of a 3-(1,3-dioxolan-2-yl)propyl group. sigmaaldrich.com

The following table summarizes some key reagents used to introduce the 3-chloropropyl moiety and their applications.

| Reagent | Application | Reference |

| 1-Bromo-3-chloropropane | Synthesis of 3-(3-chloropropoxy)-2-(2-methoxyphenyl)-4H-chromen-4-one | jrespharm.com |

| (3-Chloropropyl)trimethoxysilane | Grafting onto halloysite nanotubes | mdpi.com |

| 3-Chloropropyl phenyl ether | Generation of organolithium reagents | acs.org |

| N-Boc-3-chloropropylamine | Introduction of a protected 3-aminopropyl group | |

| 2-(3-Chloropropyl)-1,3-dioxolane | Introduction of a masked aldehyde functionality | sigmaaldrich.com |

Stereoselective and Regioselective Considerations in Ether Synthesis

The Williamson ether synthesis, being an S\textsubscript{N}2 reaction, has inherent stereochemical consequences. The reaction proceeds with an inversion of configuration at the electrophilic carbon of the alkyl halide. masterorganicchemistry.com This is a crucial consideration when chiral centers are involved. For example, if the alkyl halide is chiral, the resulting ether will have the opposite stereochemistry at that center. masterorganicchemistry.com However, the stereochemistry of the alkoxide nucleophile remains unaffected. masterorganicchemistry.com

Regioselectivity is also a key factor, particularly when dealing with substrates that have multiple potential reaction sites. The Williamson ether synthesis works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Secondary alkyl halides can also be used, but they often lead to a mixture of substitution and elimination products, as alkoxides are also strong bases. masterorganicchemistry.com Tertiary alkyl halides are generally unsuitable as they predominantly undergo E2 elimination to form alkenes. jk-sci.commasterorganicchemistry.com

In cases of ambident nucleophiles, such as phenoxides, both O-alkylation and C-alkylation can occur. jk-sci.com The choice of solvent and reaction conditions can influence the regiochemical outcome. The use of polar aprotic solvents can help minimize side reactions like dehydrohalogenation. jk-sci.com

Advanced Synthetic Approaches to this compound and its Derivatives

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been applied to the synthesis of ethers and related compounds.

Microwave-Assisted Synthetic Techniques for Related Compounds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully employed in the synthesis of various heterocyclic compounds, including chromene derivatives. For instance, the synthesis of certain 2H-chromene derivatives has been achieved in good yields using microwave irradiation. mdpi.com Similarly, 2-quinoxalinone-3-hydrazone derivatives have been synthesized efficiently using microwave assistance. nih.gov While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the provided context, the successful application of this technology to related structures, such as the synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, suggests its potential applicability. jrespharm.com

Phase Transfer Catalysis in Synthetic Pathways for Chloro-Propoxy Derivatives

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. mdpi.comfzgxjckxxb.com This method is particularly useful in "green chemistry" as it can reduce the need for organic solvents. fzgxjckxxb.com PTC has been widely applied in the synthesis of a variety of organic compounds, including ethers. mdpi.comcrdeepjournal.org

In the context of chloro-propoxy derivatives, PTC has been utilized in the synthesis of 4-(3-chloropropoxy)phenyl sialoside. researchgate.netresearchgate.net The reaction, conducted under typical PTC conditions, involved N-acetylsialyl chloride, 4-(3-chloropropoxy)phenol, and a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄). researchgate.net The use of PTC can lead to high yields and selectivity under mild reaction conditions. mdpi.com Various phase transfer catalysts, such as tetrabutylammonium bromide and Aliquat 336, have been employed in such syntheses. researchgate.net The efficiency of PTC is often superior to non-catalytic techniques, offering a considerable improvement in yield. researchgate.net

Chemo-Enzymatic Synthesis for Related Chloro-Hydroxypropoxy Derivatives

Chemo-enzymatic strategies offer a powerful approach for the synthesis of chiral chloro-hydroxypropoxy derivatives, which are closely related to this compound. These methods combine the selectivity of enzymatic reactions with the efficiency of chemical transformations to produce enantiomerically pure compounds.

A notable example is the synthesis of (R)- and (S)-esmolol, a β-adrenergic receptor blocker. core.ac.uk This process involves the enzymatic kinetic resolution of a racemic alcohol, (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. core.ac.uk Commercially available lipases, such as PCL and CRL, exhibit complementary enantioselectivity in the transesterification of the racemic alcohol with vinyl acetate. core.ac.uk This enzymatic step effectively separates the enantiomers, affording the (R)-alcohol and the (S)-acetate, or vice versa, depending on the enzyme used. core.ac.uk The separated enantiopure alcohols can then be chemically converted to the target esmolol (B25661) enantiomers. core.ac.uk

Similarly, the kinetic resolution of the secondary chlorohydrin, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, has been achieved using various preparations of Candida antarctica lipase (B570770) B. researchgate.net This enzymatic resolution provides access to enantiopure chlorohydrins that are valuable precursors for synthesizing chiral β-blockers like (S)-metoprolol. researchgate.net

The development of cleaner and greener methods for synthesizing functionalized oligomer derivatives of glycerol (B35011) also highlights the utility of chemo-enzymatic approaches. nih.govmdpi.com These methods often involve regioselective enzymatic acylation of primary hydroxyl groups, followed by chemical modification of the secondary hydroxyls, and subsequent enzymatic saponification. nih.govmdpi.com

Table 1: Chemo-Enzymatic Synthesis of Chloro-Hydroxypropoxy Derivatives

| Substrate | Enzyme | Reaction Type | Product(s) | Reference |

| (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate | PCL, CRL | Kinetic Resolution | (R)- and (S)-alcohols and acetates | core.ac.uk |

| 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Candida antarctica lipase B | Kinetic Resolution | Enantiopure chlorohydrins | researchgate.net |

| Diglycerol | Novozym 435 | Regioselective Acylation | Oxybis(2-hydroxypropan-3,1-diyl) diacetate | mdpi.com |

Ultrasonic Catalysis in Related Compound Synthesis

Ultrasonic irradiation has emerged as a valuable tool for accelerating organic reactions, including the synthesis of allyl ethers, which are structurally related to this compound. This technique can lead to significantly reduced reaction times and improved yields.

The synthesis of allyl ether functionalized siloxane monomers has been successfully achieved in excellent yields and short reaction times at ambient temperature using ultrasonic irradiation without the need for an added catalyst. nih.gov Similarly, the synthesis of allyl phenyl ether via O-allylation of phenol with allyl bromide is significantly enhanced by ultrasonic-assisted phase-transfer catalysis. worldwidejournals.com The use of ultrasound (40 kHz, 300W) in conjunction with a multi-site phase-transfer catalyst dramatically increases the reaction rate compared to conventional methods. worldwidejournals.com

Furthermore, the optimization of the ultrasound-assisted synthesis of allyl 1-naphthyl ether has been studied, demonstrating that good yields can be obtained in just one hour of reaction time. nih.govresearchgate.net This is a significant improvement over traditional methods that often require much longer reaction periods. nih.gov The application of ultrasound has also been shown to greatly improve the one-pot heterogeneous synthesis of bio-based oligo-isosorbide glycidyl (B131873) ethers, leading to a rapid and eco-efficient process. mdpi.com

Table 2: Ultrasonic-Assisted Synthesis of Allyl Ethers

| Reactants | Catalyst/Conditions | Product | Key Findings | Reference |

| Silanols and Allyl Halides | Ultrasonic Irradiation | Allyl ether functionalized siloxane monomers | Excellent yields, short reaction times, no added catalyst. | nih.gov |

| Phenol and Allyl Bromide | Multi-site phase-transfer catalyst, Ultrasonic (40kHz, 300W) | Allyl phenyl ether | Significantly increased reaction rate compared to conventional methods. | worldwidejournals.com |

| 1-Naphthol and Allyl Bromide | Ultrasonic-assisted methodology | Allyl 1-naphthyl ether | Good yield in a 1-hour reaction. | nih.govresearchgate.net |

| Isosorbide (B1672297) and Epichlorohydrin | High-power ultrasound | Oligo-isosorbide glycidyl ethers | Rapid (15 min) and eco-efficient synthesis with improved yield. | mdpi.com |

Functional Group Interconversions and Modifications Leading to this compound Analogs

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another to build molecular complexity. numberanalytics.com These strategies are crucial for preparing analogs of this compound.

Epoxidation Reactions of Allylic Ethers (e.g., to oxirane derivatives from allyl chloride analogs)

The epoxidation of the alkene in allylic ethers, including analogs of this compound, is a common transformation that yields valuable oxirane (epoxide) derivatives. fiveable.memasterorganicchemistry.com These three-membered cyclic ethers are highly reactive and serve as versatile intermediates. fiveable.memasterorganicchemistry.com

A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). For instance, the epoxidation of eugenol (B1671780) derivatives, which contain an allyl group, with m-CPBA leads to the corresponding oxiranes. mdpi.com Similarly, 2-(4-(3-chloropropoxy)-3-methoxybenzyl)oxirane can be synthesized from its corresponding allyl ether precursor using m-CPBA. mdpi.com The epoxidation of alkenes with peroxyacids like m-CPBA is a stereospecific reaction, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols, utilizing a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide, and a chiral diethyl tartrate. masterorganicchemistry.comorgsyn.org While this reaction is highly effective for allylic alcohols, the presence of the hydroxyl group is crucial for directing the stereoselectivity. masterorganicchemistry.com Vanadium catalysts also show high selectivity for the epoxidation of allylic alcohols. wikipedia.org

The synthesis of oligo-isosorbide glycidyl ethers can be achieved through an etherification reaction with allyl bromide followed by oxidation with m-CPBA. mdpi.com

Table 3: Epoxidation of Allylic Ethers

| Substrate | Reagent | Product | Reference |

| Eugenol derivatives (allylic) | m-CPBA | Corresponding oxiranes | mdpi.com |

| 4-Allyl-1-(3-chloropropoxy)-2-methoxybenzene | m-CPBA | 2-(4-(3-Chloropropoxy)-3-methoxybenzyl)oxirane | mdpi.com |

| Isosorbide diallyl ether | m-CPBA | Diglycidyl ether of isosorbide (DGEI) | mdpi.com |

| E-2-Hexen-1-ol | Ti(O-iPr)₄, t-BuOOH, DET | (2S,3S)-3-Propyloxiranemethanol | orgsyn.org |

Halogenation and Hydrohalogenation Strategies for Olefin Functionalization

The double bond in allylic systems, such as that in this compound, can be functionalized through halogenation and hydrohalogenation reactions.

Hydrohalogenation involves the addition of a hydrogen halide (like HCl, HBr, or HI) across the double bond. masterorganicchemistry.com This reaction typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon. masterorganicchemistry.comchadsprep.com The reaction proceeds through a carbocation intermediate, which can be prone to rearrangement. chadsprep.com

Radical halogenation at the allylic position (the carbon adjacent to the double bond) is another important transformation. pressbooks.pub This reaction can be achieved using halogens (Cl₂ or Br₂) under conditions of high temperature and low halogen concentration to favor substitution over addition. pressbooks.pub A more common reagent for allylic bromination is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine. pressbooks.pub

Hydroxy-Chloropropoxy Interconversions in Derivative Synthesis

The interconversion between hydroxyl and chloropropoxy groups is a key strategy in the synthesis of various derivatives. For example, the synthesis of iloperidone, an antipsychotic medication, involves the alkylation of acetovanillone (B370764) with 1-bromo-3-chloropropane to form 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. google.com This intermediate is then used to alkylate another molecule without isolation. google.com

The synthesis of carvacrol (B1668589) and thymol (B1683141) derivatives also utilizes 1-bromo-3-chloropropane to introduce the 3-chloropropoxy group. scispace.com In other synthetic routes, 3-bromopropan-1-ol is used to introduce a hydroxypropoxy group, which can then potentially be converted to a chloropropoxy group or other functionalities. mdpi.com The reaction of bis(3-hydroxypropyl)ether with hydrogen chloride can yield 1,3-dichloropropane, with 3-chloropropan-1-ol as an intermediate. google.com

These interconversions highlight the versatility of the chloropropoxy and hydroxypropoxy moieties in building a diverse range of molecular architectures.

Reaction Pathways Involving the Alkene Moiety of Prop-1-ene (B156429)

The terminal double bond of the allyl group is the primary site for reactions such as electrophilic additions, cycloadditions, radical processes, and olefin metathesis. The outcomes of these reactions are dictated by the nature of the reagents and the stability of the intermediates formed.

Electrophilic Addition: The π-bond of the alkene can act as a nucleophile, attacking electrophilic species. A classic example is the addition of hydrogen halides (HX). The reaction proceeds via a two-step mechanism. In the first step, the electrophilic hydrogen atom is attacked by the alkene's π-electrons, leading to the formation of a carbocation intermediate and a halide anion. The second step involves the nucleophilic attack of the halide anion on the carbocation, forming the final alkyl halide product.

The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. For this compound, this would result in the formation of a more stable secondary carbocation at the internal carbon, leading to the major product shown below.

Mechanism of Electrophilic Addition

Step 1: Protonation of the double bond to form the more stable secondary carbocation.

Step 2: Nucleophilic attack by the halide on the carbocation.

Cycloaddition Reactions: The alkene moiety can also participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. These reactions are valuable for constructing ring systems.

[3+2] Cycloadditions: Allyl ethers are known to react with 1,3-dipoles, such as nitrile oxides, in [3+2] cycloaddition reactions (dipolar cycloadditions) to form five-membered heterocyclic rings. acs.org The reaction is often highly regioselective.

[2+2] Cycloadditions: Reactions with species like dichloroketene, generated in situ from trichloroacetyl chloride and a base, can yield four-membered cyclobutanone (B123998) derivatives. tubitak.gov.tr

[4+3] Cycloadditions: While less common for simple allyl ethers, reactions involving allyl cations and a diene can lead to the formation of seven-membered rings. wikipedia.org

| Reaction Type | Reactant | Resulting Structure | Reference |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Nitrile Oxides (R-C≡N⁺-O⁻) | Five-membered isoxazoline (B3343090) ring | acs.org |

| [2+2] Cycloaddition | Dichloroketene (Cl₂C=C=O) | Four-membered dichlorocyclobutanone ring | tubitak.gov.tr |

| [4+3] Cycloaddition | Oxyallyl Cations | Seven-membered carbocyclic ring | wikipedia.org |

The polymerization of allyl monomers, including allyl ethers, via traditional free-radical mechanisms is generally inefficient. nih.gov This is due to a process known as degradative chain transfer. Instead of adding across the double bond, the propagating radical can abstract a hydrogen atom from the allylic position (the -CH₂- group adjacent to the double bond). This transfer event generates a highly resonance-stabilized allyl radical. researchgate.net

Recent research has proposed an alternative pathway, a radical-mediated cyclization (RMC), where the initially formed allyl ether radical reacts with the double bond of a second monomer molecule to form a stable five-membered cyclopentane-like ring radical, which can then continue the chain reaction. nih.gov

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum. nih.govmdpi.com The allyl group of this compound is a suitable substrate for this transformation.

The generally accepted mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene (alkylidene) active species and the olefin substrate, forming a metallacyclobutane intermediate. mdpi.com

Two common types of olefin metathesis applicable to this molecule are:

Cross-Metathesis (CM): The reaction of the allyl ether with another olefin to create a new, substituted alkene. The reaction is often driven forward by the formation of a volatile byproduct like ethylene (B1197577). harvard.edu

Ring-Closing Metathesis (RCM): If the molecule were to contain a second, appropriately positioned double bond, an intramolecular reaction could occur to form a cyclic ether. For this compound itself, RCM is not possible, but it is a key reaction for related diallyl ether compounds. mdpi.com

The effectiveness of metathesis on allyl ethers can sometimes be hindered by the proximity of the ether oxygen, which may coordinate with the metal catalyst. rsc.org However, modern, functional-group-tolerant catalysts have greatly expanded the scope of this reaction. nih.gov

| Catalyst Type | Common Name | Description | Reference |

|---|---|---|---|

| Ruthenium-based | Grubbs' First Generation | A benzylidene-ruthenium complex with tricyclohexylphosphine (B42057) ligands. | harvard.edu |

| Ruthenium-based | Grubbs' Second Generation | Features an N-heterocyclic carbene (NHC) ligand for higher activity and stability. | mdpi.com |

| Ruthenium-based | Hoveyda-Grubbs' Catalysts | Contain a chelating isopropoxystyrene ligand, offering increased stability and recoverability. | rsc.org |

Reactivity of the Chloropropyl Ether Functionality

The other reactive site in the molecule is the 3-chloropropyl group, which can undergo nucleophilic substitution at the carbon bearing the chlorine atom and cleavage of the adjacent ether bond.

The carbon atom bonded to chlorine is a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. libretexts.org In the SN2 mechanism, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion), resulting in an inversion of stereochemistry (though this is not relevant for this achiral center).

This pathway is strongly favored over the unimolecular (SN1) mechanism because the formation of a primary carbocation is energetically unfavorable. pearson.com The SN2 pathway avoids carbocation intermediates, thus preventing potential side reactions like elimination or rearrangement. A wide variety of nucleophiles can displace the chloride ion to form new functional groups. A prominent example of this reactivity is the Williamson ether synthesis, where an alkoxide can act as the nucleophile to form a new ether linkage. masterorganicchemistry.com

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Primary Alcohol (-OH) |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-OEt) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-C≡N) |

| Iodide | Sodium Iodide (NaI) in Acetone | Alkyl Iodide (-I) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Ammonia | Ammonia (NH₃) | Primary Amine (-NH₂) |

Ethers are generally stable and unreactive, but their C-O bonds can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com The reaction begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). youtube.com Following protonation, a nucleophilic halide ion attacks one of the adjacent carbon atoms.

For an unsymmetrical ether like this compound, the pathway depends on the nature of the groups attached to the oxygen:

Attack at the Propyl Carbon: This is a primary carbon, so the cleavage would proceed via an SN2 mechanism, yielding allyl alcohol and 1-chloro-3-halopropane.

Attack at the Allyl Carbon: Cleavage at the allyl position is more complex. While it is a primary carbon, it can also support the formation of a resonance-stabilized allyl cation, suggesting a possible SN1-like pathway under certain conditions.

In addition to strong acids, specific methods have been developed for the selective cleavage of allyl ethers, which are often used as protecting groups in organic synthesis. organic-chemistry.org These methods often involve isomerization of the allyl group to a more labile prop-1-enyl ether using transition metal catalysts (e.g., complexes of Pd, Rh, Ni), followed by mild acidic hydrolysis to release the alcohol. organic-chemistry.orgacsgcipr.org Other reagents like samarium(II) iodide or oxoammonium salts can also achieve this transformation. organic-chemistry.orgnih.gov

Reactivity and Mechanistic Investigations of 3 3 Chloropropoxy Prop 1 Ene

Intramolecular Cyclization and Ring-Closing Reactions

The presence of a nucleophilic oxygen atom and an electrophilic carbon atom bearing a chlorine atom within the same molecule allows this compound to undergo intramolecular cyclization. This process, a variant of the Williamson ether synthesis, leads to the formation of a four-membered heterocyclic ring system. beilstein-journals.orgacs.org

Under basic conditions, the hydroxyl group that would be formed from the hydrolysis of the chloropropyl group can be deprotonated to form an alkoxide. This intramolecular nucleophilic attack on the carbon bearing the chlorine atom results in the displacement of the chloride ion and the formation of 2-(allyloxymethyl)oxetane. The general mechanism for this intramolecular SN2 reaction is depicted below:

Scheme 1: Intramolecular Cyclization of this compound

[Image of the general chemical reaction for nickel-catalyzed amidoalkylation of a chloropropyl ether with an amide]

[Image of the chemical reaction showing the hydrogenation of the double bond in this compound to a single bond]

Mechanistic Elucidation of Key Transformations

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the pathways of atoms and bonds during a chemical reaction, thereby providing invaluable insights into reaction mechanisms. wikipedia.orgbionity.comslideshare.net In the study of this compound, while specific experimental data is not extensively documented in publicly available literature, we can postulate several isotopic labeling experiments based on the reactivity of its functional groups—the allyl ether and the alkyl chloride. These experiments would be designed to elucidate the mechanisms of common reactions such as nucleophilic substitution and addition reactions.

One hypothetical experiment could involve the use of a heavy oxygen isotope, ¹⁸O, to label the ether oxygen of this compound. This would be particularly useful in studying the mechanism of ether cleavage under acidic conditions. stackexchange.comthieme-connect.de For instance, reaction with a strong acid like HI would likely proceed via either an Sₙ1 or Sₙ2 mechanism. libretexts.org By analyzing the distribution of the ¹⁸O label in the resulting products—an alcohol and an alkyl iodide—one could determine which C-O bond is cleaved.

Scenario 1 (Sₙ2 Pathway): If the reaction proceeds via an Sₙ2 mechanism, the iodide ion would attack the less sterically hindered carbon atom adjacent to the ether oxygen. For this compound, this would be the primary carbon of the chloropropyl group. In this case, the ¹⁸O label would remain with the allyl alcohol fragment.

Scenario 2 (Sₙ1 Pathway): An Sₙ1 mechanism would involve the formation of a carbocation intermediate. The allyl group can form a resonance-stabilized carbocation. If this pathway is favored, the C-O bond between the oxygen and the allyl group would cleave, and the ¹⁸O label would be found in the 3-chloropropanol product.

The results of such an experiment could be summarized as follows:

Table 1: Hypothetical ¹⁸O Labeling Experiment for Acidic Cleavage of this compound

| Proposed Mechanism | Labeled Reactant | Expected Labeled Product | Expected Unlabeled Product |

|---|---|---|---|

| Sₙ2 | CH₂=CHCH₂-¹⁸O-(CH₂)₃Cl | Allyl-¹⁸O-H | I-(CH₂)₃Cl |

Similarly, deuterium (B1214612) (²H) labeling could be employed to investigate reactions involving the prop-1-ene (B156429) unit, such as electrophilic addition. By replacing the hydrogen atoms on the double bond with deuterium, one could track their positions in the product to understand the regioselectivity and stereoselectivity of the addition, and to probe for possible rearrangement of intermediates. For example, in a hypothetical acid-catalyzed hydration, the position of the added -OD group relative to the deuterium atoms on the carbon backbone would help confirm Markovnikov or anti-Markovnikov addition patterns.

These types of isotopic labeling studies, though not specifically reported for this compound, represent standard methodologies for elucidating the complex reaction pathways of multifunctional molecules. wikipedia.orgthieme-connect.de

Investigation of Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the kinetics and thermodynamics of a chemical transformation. For this compound, the nature of these transient species would depend heavily on the reaction conditions and the specific functional group involved.

Intermediates:

In reactions involving the allyl group, the formation of a resonance-stabilized allylic carbocation is a common intermediate, particularly in reactions proceeding through an Sₙ1 or E1 pathway. libretexts.org This intermediate has two resonance structures, which can lead to the formation of rearranged products.

For reactions at the chloropropyl end of the molecule, nucleophilic substitution could proceed through a pentavalent transition state in an Sₙ2 reaction, or via a primary carbocation in an Sₙ1 reaction, though the latter is generally less stable and therefore less likely unless stabilized by neighboring group participation.

Radical intermediates are also plausible, especially in reactions initiated by light or radical initiators. For instance, the addition of HBr in the presence of peroxides would likely proceed via a radical mechanism, involving the formation of a bromine radical and subsequent radical addition to the double bond. The regioselectivity of this addition would be determined by the relative stability of the possible radical intermediates.

Transition States:

The transition state represents the highest energy point along the reaction coordinate. aip.org Its structure determines the activation energy of the reaction. Computational chemistry provides powerful tools for modeling these fleeting structures.

For example, in a hypothetical Sₙ2 reaction at the primary carbon bearing the chlorine atom, the transition state would involve the incoming nucleophile and the departing chloride ion being simultaneously partially bonded to the carbon atom. The geometry would be trigonal bipyramidal.

In an electrophilic addition to the prop-1-ene double bond, the transition state for the initial attack of the electrophile would resemble a three-membered ring, with the electrophile weakly bonded to both carbons of the double bond. The relative energies of different possible transition states, calculated using quantum mechanical methods, can help predict the reaction's feasibility and selectivity. ic.ac.uksemanticscholar.org

The table below illustrates a hypothetical comparison of calculated activation energies for different mechanistic pathways for a reaction of this compound.

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Type | Functional Group Involved | Proposed Mechanism | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|---|

| Nucleophilic Substitution | Chloropropyl | Sₙ2 | 25 |

| Nucleophilic Substitution | Chloropropyl | Sₙ1 | 40 |

| Electrophilic Addition | Prop-1-ene | Concerted | 30 |

Such computational studies, in conjunction with experimental evidence like isotopic labeling, are crucial for building a comprehensive picture of the reactivity and mechanistic landscape of a molecule like this compound. aip.orgnih.gov

Iv. Applications of 3 3 Chloropropoxy Prop 1 Ene in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The unique combination of an allyl group and a haloalkane within 3-(3-chloropropoxy)prop-1-ene suggests its potential as a precursor for the construction of diverse heterocyclic scaffolds. The allyl group can participate in various reactions such as additions and cycloadditions, while the chloropropyl group is a classic alkylating agent suitable for forming carbon-heteroatom bonds.

Flavonols are a class of flavonoids that exhibit a range of biological activities. Their synthesis often involves the construction of the core chromen-4-one ring system. While numerous synthetic routes to flavonols exist, typically involving precursors like 2'-hydroxyacetophenones and various aldehydes, a detailed search of the scientific literature did not yield specific methodologies employing this compound as a key reactant for the direct synthesis of flavonol derivatives.

Chromenone and quinazoline (B50416) frameworks are present in a multitude of biologically active compounds. The synthesis of these scaffolds can be achieved through various strategies. For instance, chromenones can be synthesized from phenols and β-ketoesters, while quinazolines are often prepared from anthranilic acid derivatives. Despite the potential of this compound to act as a building block, a thorough review of available literature did not provide explicit examples of its application in the direct construction of chromenone or quinazoline scaffolds.

Isoindolinone derivatives are a significant class of nitrogen-containing heterocycles with a wide array of pharmaceutical applications. Their synthesis has been approached through numerous methods, including transition-metal-catalyzed reactions and multi-component reactions. However, specific synthetic procedures detailing the use of this compound in the preparation of isoindolinone derivatives were not identified in a comprehensive search of the scientific literature.

Utilization in Complex Molecule Synthesis

The dual reactivity of this compound makes it a useful tool in the multi-step synthesis of complex organic molecules, including those with therapeutic applications.

Noncanonical amino acids (ncAAs) are crucial for developing novel peptides and proteins with enhanced properties. The derivatization of amino acids often involves the alkylation of side-chain functional groups. The chloropropyl moiety of this compound makes it a potential alkylating agent for modifying amino acids. However, a detailed review of the scientific literature did not reveal specific examples of this compound being used for the derivatization of noncanonical amino acids.

A significant application of compounds structurally related to this compound is in the synthesis of precursors for active pharmaceutical ingredients. A key example is the synthesis of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, a crucial intermediate for the atypical antipsychotic drug, Iloperidone. innospk.com

The synthesis of this intermediate can be achieved via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the alkylation of the phenolic hydroxyl group of acetovanillone (B370764) with a suitable 3-chloropropylating agent. In this context, this compound can serve as the alkylating agent. The reaction proceeds by deprotonation of the hydroxyl group of acetovanillone with a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the carbon atom bearing the chlorine atom in this compound in an SN2 reaction, displacing the chloride and forming the desired ether linkage.

| Role | Compound Name | Chemical Structure | Key Functional Group |

|---|---|---|---|

| Starting Material | Acetovanillone | C9H10O3 | Phenolic hydroxyl |

| Reagent | This compound | C6H11ClO | Chloropropyl group |

| Product | 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | C12H15ClO3 | Ether linkage |

This synthetic strategy highlights the utility of the chloropropyl ether moiety of this compound as an effective alkylating group in the preparation of valuable pharmaceutical intermediates.

Derivatization of Natural Products (e.g., Eugenol (B1671780) and Carvacrol (B1668589) derivatives)

The modification of natural products is a cornerstone of medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. This compound serves as a key building block for the derivatization of phenolic natural products like eugenol and carvacrol through O-alkylation.

This reaction, typically a Williamson ether synthesis, involves the deprotonation of the natural product's phenolic hydroxyl group with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. The phenoxide then attacks the electrophilic carbon atom attached to the chlorine in this compound, displacing the chloride and forming a stable ether linkage. The resulting derivatives retain the core structure of the parent natural product but are appended with a flexible propoxyallyl chain.

Research has shown that such structural modifications can lead to new compounds with potentially enhanced biological activities. For instance, new ether derivatives of carvacrol and thymol (B1683141) containing chloropropyl chains have been synthesized and investigated for their potential as insecticides. rsc.org The introduction of the ether function can alter the molecule's lipophilicity and steric profile, which may lead to improved interaction with biological targets. rsc.orgresearchgate.net While many studies focus on creating ester derivatives of eugenol and carvacrol, the synthesis of ether derivatives represents a significant route to novel bioactive compounds. nih.govnih.govnih.gov The general synthetic scheme for this derivatization is presented below:

General Reaction Scheme:

R-OH (Eugenol or Carvacrol) + Cl-(CH₂)₃-O-CH₂CH=CH₂ + Base → R-O-(CH₂)₃-O-CH₂CH=CH₂ + Base·HCl

This modification strategy allows for the exploration of new structure-activity relationships, potentially leading to the development of more potent therapeutic or agrochemical agents derived from natural scaffolds. researchgate.netmdpi.comacs.org

| Natural Product | Functional Group Modified | General Reaction Type | Potential Benefit of Derivatization |

|---|---|---|---|

| Eugenol | Phenolic Hydroxyl (-OH) | O-alkylation (Williamson Ether Synthesis) | Enhanced or altered biological activity (e.g., antimicrobial, insecticidal). researchgate.net |

| Carvacrol | Phenolic Hydroxyl (-OH) | O-alkylation (Williamson Ether Synthesis) | Improved interaction with biological targets; development of new potential insecticides. rsc.orgnih.gov |

Development of Functional Materials and Polymers

The dual reactivity of this compound makes it a versatile monomer and modifying agent in polymer chemistry. The allyl group can participate in polymerization reactions, while the chloroalkyl group provides a site for post-polymerization modification or cross-linking.

Integration into Polymer Architectures (e.g., Chain Transfer Agents)

In radical polymerization, the molecular weight of the resulting polymer is a critical parameter that dictates its physical properties. Chain transfer agents (CTAs) are used to control and limit the growth of polymer chains. Allyl compounds, particularly allyl ethers, are known to function as chain transfer agents, albeit often through a "degradative" transfer mechanism. researchgate.net

Cross-Linking Agent in Material Science

Cross-linking transforms thermoplastic polymers into thermosets, creating networks that enhance mechanical strength, thermal stability, and chemical resistance. The bifunctional nature of this compound makes it a potential cross-linking agent through a two-step process.

Incorporation: The allyl group can be copolymerized with other vinyl monomers (e.g., styrenes, acrylates) into linear polymer chains. This results in a thermoplastic precursor with pendant chloropropoxy groups.

Cross-Linking: The resulting polymer is then treated with a nucleophilic reagent or subjected to conditions that promote reaction at the chloro- sites. For example, a polyamine or a multifunctional alcohol could react with the pendant chloro groups on different chains, forming covalent intermolecular bridges and creating a cross-linked network.

This approach, using monomers with two reactive groups of different reactivities, allows for controlled polymer synthesis followed by a distinct curing or cross-linking step, offering advantages in processability. researchgate.netdatapdf.com

Modification of Polymer Backbones for Specific Properties

The newly introduced pendant allyl groups serve as versatile handles for subsequent "click" chemistry reactions. mdpi.comnih.gov A particularly useful reaction is the photo-initiated thiol-ene reaction, where a thiol-containing molecule adds across the allyl double bond with high efficiency and selectivity. mdpi.com This allows for the attachment of a wide array of new functionalities, such as fluorescent dyes, bioactive molecules, or hydrophilic chains, onto the polymer backbone. rsc.org This method provides a flexible platform for creating highly specialized and functional materials. mdpi.comnih.gov

| Application | Relevant Functional Group(s) | Mechanism / Process | Outcome |

|---|---|---|---|

| Chain Transfer Agent | Allyl Group | Abstraction of allylic hydrogen by propagating radical. | Control and reduction of polymer molecular weight. researchgate.net |

| Cross-Linking Agent | Allyl Group & Chloro Group | 1. Copolymerization via allyl group. 2. Inter-chain reaction via chloro group. | Formation of a thermoset polymer network with enhanced properties. datapdf.com |

| Polymer Backbone Modification | Chloro Group (for grafting) & Allyl Group (for post-modification) | 1. Grafting onto a polymer via nucleophilic substitution. 2. Further reaction at the new allyl site (e.g., thiol-ene). | Introduction of new, specific functionalities onto a polymer. mdpi.comrsc.org |

V. Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-(3-Chloropropoxy)prop-1-ene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon frameworks.

The ¹H NMR spectrum of this compound is characterized by complex spin-spin coupling patterns due to the presence of multiple, non-equivalent neighboring protons. libretexts.orgopenstax.org When a proton is coupled to two or more different sets of protons, its signal splits into a multiplet that does not follow the simple n+1 rule. openstax.orglibretexts.org This phenomenon, known as complex splitting, is prominent in the aliphatic chain and the allyl group of the molecule.

The proton on the central carbon of the propoxy chain, for instance, is coupled to protons on two adjacent methylene (B1212753) groups. This would theoretically result in a "triplet of triplets," a complex pattern arising from two different coupling constants. libretexts.org Similarly, the vinyl proton (-CH=) is coupled to three other non-equivalent protons: the two geminal protons of the terminal vinyl group (=CH₂) and the two protons on the adjacent methylene group (-O-CH₂-). This leads to a highly complex multiplet, often described as a doublet of doublets of triplets.

The expected chemical shifts and splitting patterns for the protons in this compound are detailed in the table below.

| Protons (Position) | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Coupling Protons |

| Cl-CH₂- | 3.6 - 3.8 | Triplet (t) | -CH₂-CH₂-O- |

| -CH₂-CH₂-CH₂- | 2.0 - 2.2 | Multiplet (m) or Triplet of Triplets (tt) | Cl-CH₂- and -CH₂-O- |

| -CH₂-O- | 3.5 - 3.7 | Triplet (t) | -CH₂-CH₂-Cl |

| O-CH₂- | 4.0 - 4.2 | Doublet of Triplets (dt) | -CH=CH₂ |

| -CH= | 5.8 - 6.0 | Multiplet (m) | -O-CH₂- and =CH₂ |

| =CH₂ (cis) | 5.1 - 5.3 | Doublet of Doublets (dd) | -CH= (geminal and cis coupling) |

| =CH₂ (trans) | 5.2 - 5.4 | Doublet of Doublets (dd) | -CH= (geminal and trans coupling) |

This is an interactive data table based on theoretical predictions.

The ¹³C NMR spectrum provides direct evidence of the number of distinct carbon environments in a molecule. docbrown.info For this compound, six unique signals are expected, corresponding to each of the six carbon atoms in its structure. The chemical shifts are influenced by the electronegativity of neighboring atoms (Cl and O) and the hybridization state (sp³ and sp²).

The carbon atom bonded to chlorine (Cl-CH₂-) is expected to appear downfield around 40-45 ppm. The carbons of the ether linkage (-CH₂-O-CH₂-) would resonate in the 65-75 ppm region. The sp² hybridized carbons of the allyl group are found furthest downfield, with the terminal =CH₂ carbon appearing around 117 ppm and the internal -CH= carbon near 135 ppm. docbrown.info

The table below summarizes the anticipated ¹³C NMR chemical shifts.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C l-CH₂- | 40 - 45 |

| -C H₂-CH₂Cl | 30 - 35 |

| -C H₂-O- | 68 - 72 |

| O-C H₂- | 70 - 74 |

| -C H= | 133 - 136 |

| =C H₂ | 116 - 119 |

This is an interactive data table based on theoretical predictions.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecule's connectivity, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the adjacent methylene groups in the chloropropyl chain and all the protons within the allyl system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between different functional groups. For example, a key HMBC correlation would be observed between the protons of the O-CH₂ group and the carbons of the vinyl group (-CH=CH₂), confirming the ether linkage between the chloropropyl and allyl moieties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₆H₁₁ClO), the theoretical exact mass can be calculated for its molecular ion ([M]⁺•) and its protonated form ([M+H]⁺). This experimental data is critical for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺• (with ³⁵Cl) | C₆H₁₁³⁵ClO | 134.0498 |

| [M]⁺• (with ³⁷Cl) | C₆H₁₁³⁷ClO | 136.0469 |

| [M+H]⁺ (with ³⁵Cl) | C₆H₁₂³⁵ClO⁺ | 135.0577 |

| [M+H]⁺ (with ³⁷Cl) | C₆H₁₂³⁷ClO⁺ | 137.0547 |

This is an interactive data table based on theoretical calculations. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the [M+2] peak having an intensity approximately one-third that of the molecular ion peak.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragments provides a "fingerprint" that helps to elucidate the original structure. nih.gov The fragmentation of this compound is expected to proceed through several key pathways based on the relative strengths of its chemical bonds.

Common fragmentation mechanisms include:

Alpha-cleavage: The bonds adjacent to the ether oxygen are susceptible to cleavage. This can lead to the loss of an allyl radical (•C₃H₅) or a chloropropyl radical (•C₃H₆Cl), resulting in characteristic fragment ions.

Loss of a Neutral Molecule: The molecule can lose stable neutral fragments, such as HCl or propene.

Cleavage of the Carbon-Chlorine Bond: The C-Cl bond can break to form a C₆H₁₁O⁺ ion.

A proposed fragmentation pathway could yield the following ions:

| Proposed Fragment Ion (Structure) | m/z (for ³⁵Cl) | Origin |

| [C₃H₅]⁺ (allyl cation) | 41 | Cleavage of C-O bond |

| [C₃H₆Cl]⁺ | 77 | Cleavage of C-O bond |

| [M - C₃H₅]⁺ | 93 | Alpha-cleavage at ether |

| [M - Cl]⁺ | 99 | Loss of chlorine radical |

| [M - HCl]⁺• | 98 | Elimination of hydrogen chloride |

This is an interactive data table based on theoretical fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for elucidating the structural features of molecules. Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into electronic transitions.

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the allyl group (C=C-H), the ether linkage (C-O-C), and the alkyl chloride (C-Cl).

The primary vibrational modes for this compound can be assigned to specific spectral regions. libretexts.org The key functional groups and their expected vibrational frequencies are:

Alkene Group (C=C-H): The presence of the prop-1-ene (B156429) moiety gives rise to several characteristic bands. The C=C stretching vibration is expected to produce a weak to medium absorption band in the 1650-1600 cm⁻¹ region. The stretching vibrations of the vinylic C-H bonds (=C-H) typically appear at higher frequencies, above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. The out-of-plane bending vibrations (wagging) of these C-H bonds are also significant, producing strong bands in the 1000-650 cm⁻¹ "fingerprint" region, which are characteristic of the substitution pattern of the alkene. libretexts.org

Ether Linkage (C-O-C): The most prominent feature indicating the ether group is a strong absorption band arising from the asymmetric stretching of the C-O-C bond, which is typically found in the 1150-1085 cm⁻¹ range. msu.edu A corresponding symmetric stretching vibration also occurs but is generally weaker.

Alkyl Chains (C-H): The aliphatic C-H bonds in the propoxy and propyl chains exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region. libretexts.org C-H bending vibrations for these methylene (-CH₂-) groups are expected around 1470-1450 cm⁻¹. libretexts.org

Alkyl Halide (C-Cl): The stretching vibration of the carbon-chlorine bond is found at lower frequencies due to the mass of the chlorine atom. This absorption is expected in the 800-600 cm⁻¹ region and can be a useful diagnostic peak.

The table below summarizes the predicted principal infrared absorption bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp²) | Alkene (=C-H) | 3100-3000 | Medium |

| C-H Stretch (sp³) | Alkane (-C-H) | 2960-2850 | Strong |

| C=C Stretch | Alkene | 1650-1600 | Medium |

| C-H Bend | Alkane (-CH₂-) | 1470-1450 | Variable |

| C-O-C Asymmetric Stretch | Ether | 1150-1085 | Strong |

| =C-H Out-of-Plane Bend | Alkene | 1000-650 | Strong |

| C-Cl Stretch | Alkyl Halide | 800-600 | Strong |

This table is interactive. Click on the headers to sort the data.

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. tanta.edu.eg The types of electronic transitions possible in a molecule depend on the types of electrons present (σ, π, and n, or non-bonding). youtube.com

In this compound, the structure contains σ-bonds, one π-bond (in the C=C group), and non-bonding electron pairs (n-electrons) on the oxygen and chlorine atoms. Therefore, several types of electronic transitions are theoretically possible: σ → σ, n → σ, π → π, and n → π. youtube.comyoutube.com

σ → σ* Transitions: These transitions involve electrons in single bonds and require very high energy, typically absorbing in the far-UV region (below 200 nm). tanta.edu.eg

n → σ* Transitions: The promotion of a non-bonding electron from the oxygen or chlorine atom to an antibonding σ* orbital requires less energy than σ → σ* transitions but still typically occurs at short wavelengths, often below 200 nm. uzh.ch

π → π* Transitions: This transition involves the excitation of an electron from the π bonding orbital of the C=C double bond to the corresponding π* antibonding orbital. For an isolated double bond, this transition results in strong absorption in the UV region, typically around 170-190 nm. tanta.edu.eg

n → π* Transitions: These transitions involve moving a non-bonding electron from the oxygen atom to the π* antibonding orbital of the double bond. These are typically weak, "forbidden" transitions and occur at longer wavelengths than π → π* transitions. youtube.comuzh.ch

The molecule this compound lacks extended conjugation. The double bond is isolated and not part of a larger system of alternating double and single bonds. Conjugation significantly lowers the energy required for π → π* transitions, shifting absorption to longer wavelengths. tanta.edu.eg Due to the absence of conjugation, the primary absorptions for this compound are expected to be in the ultraviolet region, and it would appear colorless to the human eye.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework for understanding molecular structure, properties, and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net A common application is geometrical optimization, where the lowest energy conformation of a molecule is determined by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is found. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles. academie-sciences.fr

Furthermore, DFT calculations provide critical information about the electronic structure. Key outputs include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, indicating the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating the molecule's ability to act as an electron acceptor. The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is expected to be localized around the C=C double bond (the π system), while the LUMO may be associated with the antibonding orbitals of the C-Cl or C-O bonds.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which has several single bonds with free rotation, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion at a given temperature, one can identify the most stable conformers and the energy barriers between them. This provides a dynamic picture of the molecule's structure that goes beyond the static, minimum-energy geometry obtained from DFT optimization.

MD simulations can also be used to predict reactivity. By simulating the interaction of this compound with other reactants or in a solvent, it is possible to model reaction pathways and understand the influence of molecular motion and environment on the reaction outcome. researchgate.net For instance, simulations could clarify the accessibility of the double bond for addition reactions or the C-Cl bond for substitution reactions.

From the electronic structure data obtained via DFT calculations, several quantum chemical parameters can be derived to quantify and predict the chemical reactivity of a molecule. mdpi.com These global reactivity descriptors are calculated from the energies of the HOMO (E_HOMO) and LUMO (E_LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. researchgate.net

Chemical Potential (μ): Defined as μ ≈ (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from the system. A higher chemical potential indicates a greater tendency to donate electrons. longdom.org

Chemical Hardness (η): Defined as η ≈ (E_LUMO - E_HOMO) / 2, it represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." longdom.org

Global Electrophilicity Index (ω): Calculated as ω = μ² / (2η), this index quantifies the ability of a molecule to accept electrons. longdom.org A higher value of ω indicates a stronger electrophile.

The table below presents these key quantum chemical parameters and their significance in predicting the reactivity of this compound.

| Parameter | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures electron-donating capacity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Quantifies resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / (2η) | Measures the propensity of the molecule to act as an electrophile. |

This table is interactive. Click on the headers to sort the data.

These theoretical investigations, from spectroscopy to computational modeling, provide a comprehensive understanding of the structure, electronic properties, and potential reactivity of this compound.

Reaction Mechanism Modeling through Transition State Theory

Transition State Theory (TST) provides a foundational framework for understanding and quantifying the rates of chemical reactions. The theory posits that for a reaction to proceed from reactants to products, it must pass through a specific, high-energy molecular configuration known as the transition state. This structure represents the point of maximum energy along the reaction coordinate and is a critical determinant of the reaction's kinetics. Computational modeling utilizing TST allows for the in-silico exploration of reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone.

For a molecule such as this compound, TST can be employed to model various potential reactions, including intramolecular cyclization, addition reactions at the double bond, or substitution at the chlorinated carbon. By mapping the potential energy surface for a proposed reaction, researchers can identify the transition state structure and calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

The general workflow for modeling a reaction mechanism of this compound using TST involves several key computational steps:

Reactant and Product Optimization: The three-dimensional geometries of the reactant (this compound) and the potential product(s) are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure on the potential energy surface connecting the reactant and product. This is a saddle point, representing an energy minimum in all dimensions except along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For the transition state, this calculation must yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate leading from reactant to product.

Activation Parameter Calculation: From the energies of the reactant and the transition state, key thermodynamic parameters are derived. The Gibbs free energy of activation (ΔG‡) is particularly important as it is used in the TST equation to calculate the theoretical rate constant (k) of the reaction.

A hypothetical study on the intramolecular cyclization of this compound to form a substituted cyclic ether could serve as a practical example. Such a study might compare the likelihood of different ring-closure pathways (e.g., formation of a five-membered vs. a six-membered ring) or the influence of a solvent on the reaction rate.

Below is a hypothetical data table summarizing the kind of results that could be generated from such a computational study. This table compares two potential intramolecular reaction pathways for this compound, calculated using a common Density Functional Theory (DFT) method.

| Parameter | Pathway A: 5-exo-tet Cyclization | Pathway B: 6-endo-tet Cyclization |

| Computational Method | B3LYP/6-31G(d) | B3LYP/6-31G(d) |

| Activation Enthalpy (ΔH‡) | 22.5 kcal/mol | 28.1 kcal/mol |

| Activation Entropy (ΔS‡) | -10.2 cal/mol·K | -8.5 cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 25.5 kcal/mol | 30.6 kcal/mol |

| Calculated Rate Constant (k) at 298 K | 4.7 x 10⁻⁵ s⁻¹ | 1.1 x 10⁻⁸ s⁻¹ |

| Key Transition State Bond Distances | C-O: 2.05 Å, C-Cl: 2.40 Å | C-O: 2.15 Å, C-Cl: 2.55 Å |

The hypothetical data in this table illustrates how TST modeling can provide quantitative predictions. In this example, the lower Gibbs free energy of activation for Pathway A suggests that the 5-exo-tet cyclization would be significantly more favorable kinetically than the 6-endo-tet pathway. The calculated rate constants further quantify this preference, indicating a much faster reaction for Pathway A. The transition state bond distances provide a snapshot of the molecular structure at the peak of the energy barrier.

By applying Transition State Theory, chemists can gain a detailed, molecular-level understanding of reaction mechanisms, predict product distributions, and rationally design experiments to favor desired outcomes.

Vi. Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes for 3-(3-Chloropropoxy)prop-1-ene

The imperative for green chemistry is steering synthetic methodologies away from petrochemical feedstocks toward renewable resources. Future research will likely focus on developing sustainable pathways to this compound by utilizing bio-derived precursors. Key starting materials for this compound are allyl alcohol and 1,3-propanediol (B51772) (for the 3-chloropropoxy segment), both of which have emerging bio-based production routes.

Glycerol (B35011), a major byproduct of biodiesel production, is a promising renewable feedstock. rsc.orgalfa-chemistry.com Catalytic processes are being developed to convert glycerol into both allyl alcohol and 1,3-propanediol. rsc.orgki.sirsc.org For instance, technology now exists for the gas-phase conversion of glycerol to allyl alcohol using specialized multi-metal zeolite catalysts in a continuous flow reactor, eliminating the need for fossil fuel derivatives. ki.si Similarly, microbial fermentation routes using engineered strains of Escherichia coli or yeast like Saccharomyces cerevisiae can produce 1,3-propanediol from glucose or crude glycerol. alfa-chemistry.comrsc.orgnih.govrsc.orgfrontiersin.org

Future research could integrate these bio-based feedstocks into a green synthesis pathway for this compound. This would involve optimizing the conversion of bio-derived 1,3-propanediol to 1-chloro-3-propanol and subsequently etherifying it with bio-based allyl alcohol under environmentally benign conditions.

Table 1: Comparison of Petrochemical vs. Potential Bio-based Routes for Precursors

| Precursor | Conventional Petrochemical Route | Potential Sustainable Route | Key Advantages of Sustainable Route |

|---|---|---|---|

| Allyl Alcohol | Propylene (B89431) oxidation or hydrolysis of allyl chloride. | Catalytic dehydration/hydrogenolysis of glycerol. rsc.orgki.si | Utilizes waste glycerol from biodiesel production. |

| 1,3-Propanediol | Hydration of acrolein or hydroformylation of ethylene (B1197577) oxide. nih.govfrontiersin.org | Microbial fermentation of glucose or glycerol. rsc.orgrsc.org | Lower energy consumption and milder reaction conditions. |

Exploration of Novel Catalytic Transformations of the Compound

The dual functionality of this compound offers a rich landscape for exploring novel catalytic transformations. The allyl group is amenable to a wide range of metal-catalyzed reactions, while the chloroalkyl group can serve as a handle for nucleophilic substitution.

Future research is expected to explore palladium-catalyzed reactions, which are powerful tools for C-C and C-heteroatom bond formation. For instance, palladium-catalyzed allylic C-H functionalization could enable the direct alkylation or arylation of the allyl group without pre-activation, offering a more atom-economical approach compared to traditional methods. researchgate.netrsc.orgacs.org Such transformations could yield a diverse library of complex molecules. Additionally, alkene difunctionalization reactions, where two new functional groups are added across the double bond, could be applied to install functionalities like amino and hydroxyl or chloro groups simultaneously. nih.govacs.orgnih.govresearchgate.net

The chloropropyl group's reactivity can also be harnessed. While typically used for SN2 reactions, catalytic methods for C-Cl bond activation, such as transition-metal-free allylation strategies or catalytic hydrogenolysis, could provide novel pathways for functionalization or dehalogenation. nsf.govwikipedia.org

Table 2: Potential Catalytic Transformations for this compound

| Reactive Site | Potential Catalytic Reaction | Catalyst System (Example) | Potential Outcome/Product Type |

|---|---|---|---|

| Allyl Group | Asymmetric Allylic C-H Alkylation | Chiral Phosphoramidite-Palladium Complex acs.org | Chiral functionalized ethers. |

| Allyl Group | Oxidative Difunctionalization (e.g., Aminooxygenation) | Palladium(II) with a strong oxidant. acs.org | Amino alcohol derivatives. |

| Allyl Group | Isomerization | Ruthenium or Cobalt complexes. | Propenyl ether isomers for further synthesis. |

| Chloropropyl Group | Catalytic Cross-Coupling | Nickel or Palladium complexes. | Alkylated or arylated ether derivatives. |

| Chloropropyl Group | Catalytic Dehalogenation (Hydrogenolysis) | Pd/C with H₂. wikipedia.org | Propoxyprop-1-ene. |

Advanced Material Science Applications of this compound Derivatives

The unique structure of this compound makes it an attractive monomer for creating advanced functional polymers. nih.govresearchgate.netabo.finih.gov The allyl group can participate in polymerization reactions, such as free-radical polymerization, ring-opening metathesis polymerization (ROMP), or thiol-ene click reactions. The resulting polymer would feature a pendant 3-chloropropoxy group on each repeating unit.

This pendant chloro group is a key feature, serving as a versatile site for post-polymerization modification. acs.org This allows for the synthesis of a base polymer which can then be tailored for specific applications by introducing various functional groups. For example, substitution with quaternary ammonium (B1175870) salts could create antimicrobial surfaces. Reaction with azides would yield an azide-functionalized polymer, ready for "click" chemistry to attach biomolecules or fluorescent tags.

This approach enables the development of materials with precisely controlled properties, such as:

Functional Coatings: Creating surfaces with antimicrobial, antifouling, or specific binding properties.

Specialty Resins: Acting as a cross-linking agent to enhance the thermal and mechanical properties of epoxy resins or polyesters.

Biomaterials: Serving as a scaffold for tissue engineering or as a component in drug delivery systems, where the pendant groups can be used to attach therapeutic agents. researchgate.netnih.gov

Table 3: Potential Material Science Applications of Polymers Derived from this compound

| Application Area | Polymer Functionalization Strategy | Resulting Material Property |

|---|---|---|

| Antimicrobial Surfaces | Quaternization of the chloropropyl side chain. | Cationic polymer surface that disrupts bacterial membranes. |

| Drug Delivery | Substitution with a linker for drug conjugation. | Polymeric carrier for controlled drug release. abo.fi |

| Advanced Coatings | Grafting of fluorinated chains onto the backbone. | Hydrophobic and oleophobic surfaces. |

| Sensor Technology | Attachment of chromophores or fluorophores. | Materials that respond to specific analytes. |

Bio-inspired Chemical Transformations Involving Analogs

Biocatalysis, the use of enzymes for chemical synthesis, offers unparalleled selectivity under mild, environmentally friendly conditions. nih.govacs.org Future research could explore enzymatic transformations on this compound and its analogs, opening pathways to novel chiral building blocks and functionalized molecules. rsc.org

Several classes of enzymes could be investigated:

Monooxygenases: Enzymes like Cytochrome P450s could catalyze the stereoselective epoxidation of the allyl double bond to form chiral glycidyl (B131873) ethers, which are valuable synthetic intermediates.

Dehalogenases: These enzymes specialize in cleaving carbon-halogen bonds. nih.govnih.gov A haloalkane dehalogenase could potentially convert the chloropropyl group into a hydroxypropyl group, offering a green alternative to chemical hydrolysis. nih.gov This enzymatic reaction proceeds via an SN2 displacement and could provide high selectivity. nih.gov

Hydrolases: Lipases and esterases, while typically acting on esters, can sometimes catalyze ether bond formation or cleavage under specific non-aqueous conditions, a field ripe for exploration. nih.gov

Transferases: Ether synthases, though less common, are an emerging area of biocatalysis that could be engineered to construct complex ether linkages. chemrxiv.org

The development of such bio-inspired transformations would provide sustainable and highly selective methods for modifying this versatile compound.

Table 4: Potential Bio-inspired Transformations for Analogs

| Enzyme Class | Potential Reaction | Substrate Moiety | Potential Product |

|---|---|---|---|

| Monooxygenase (e.g., P450) | Asymmetric Epoxidation | Allyl double bond | Chiral (2,3-epoxypropoxy)propane derivative. |

| Haloalkane Dehalogenase | Dehalogenation/Hydrolysis | Chloropropyl group | 3-(3-Hydroxypropoxy)prop-1-ene. nih.gov |

| Alcohol Dehydrogenase (ADH) | Oxidation (on a hydroxylated analog) | Secondary alcohol | Ketone derivative. nih.gov |

| Laccase/Peroxidase | Oxidative Polymerization | Phenolic analogs | Polyphenolic materials. nih.gov |

Integration with Automated Synthesis and Machine Learning Approaches

The fields of organic synthesis and materials discovery are being revolutionized by automation and artificial intelligence (AI). Future research on this compound will undoubtedly leverage these technologies to accelerate progress.

Machine Learning (ML) models can be trained on large reaction databases to predict the outcomes of unknown reactions, suggest optimal reaction conditions (catalysts, solvents, temperature), and even propose novel synthetic routes. nih.govmit.edustanford.edunih.govacs.org For a molecule like this compound, ML could be used to:

Predict Reactivity: Develop models that predict the relative reactivity of the allyl versus the chloroalkyl group under various conditions, guiding selective functionalization.

Discover Novel Catalysts: Screen virtual libraries of ligands and catalysts for transformations such as asymmetric C-H functionalization.

Optimize Polymer Properties: Predict the properties of polymers derived from this monomer based on the post-polymerization modifications applied.

Automated Synthesis Platforms , particularly those based on continuous flow chemistry, offer precise control over reaction parameters, improved safety, and the ability to rapidly screen and optimize reactions. aurigeneservices.comsyrris.comspirochem.comresearchgate.net An automated flow system could be used to:

Optimize Synthesis: Rapidly test a wide range of temperatures, pressures, and catalyst loadings to find the optimal conditions for synthesizing this compound itself.

Generate Derivative Libraries: Program the system to perform sequential reactions, allowing for the automated synthesis of a large library of derivatives for screening in material science or biological applications. syrris.comnih.gov

The integration of ML algorithms with automated flow reactors creates a closed-loop system where the AI designs experiments, the robot performs them, and the results are used to train the next iteration of the model, dramatically accelerating the pace of discovery. nih.gov

Table 5: Application of AI and Automation in Research on this compound

| Technology | Application Area | Specific Task | Expected Benefit |

|---|---|---|---|

| Machine Learning | Reaction Prediction | Predicting major/minor products of catalytic reactions. mit.edunih.gov | Reduced experimental effort and resource waste. |

| Machine Learning | Condition Optimization | Recommending optimal solvents, catalysts, and temperatures. nih.govacs.org | Faster development of high-yield synthetic procedures. |

| Automated Flow Chemistry | Process Development | High-throughput screening of reaction parameters. spirochem.com | Rapid optimization and improved process safety/scalability. |

| Integrated AI & Automation | Materials Discovery | Autonomous design, synthesis, and testing of new polymers. nih.gov | Accelerated discovery of materials with desired properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Chloropropoxy)prop-1-ene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, a base-mediated reaction between 3-chloropropanol and allyl bromide under controlled temperatures (e.g., 40–60°C) in anhydrous solvents like THF or DMF can yield the product. Optimization involves monitoring reaction time, stoichiometry (e.g., 1:1.2 molar ratio of alcohol to alkylating agent), and purification via fractional distillation or column chromatography to isolate the product .

- Key Parameters :

- Solvent polarity and dryness (to avoid hydrolysis).

- Use of catalysts like KI or phase-transfer agents.